Petroselaidic acid ethyl ester is an ester derived from petroselinic acid, a rare fatty acid predominantly found in the seed oils of plants from the Apiaceae family, such as coriander (Coriandrum sativum). Its molecular formula is C20H38O2, with a molecular weight of 310.50 g/mol . Petroselinic acid is characterized by its double bond located at the 6th carbon position, distinguishing it from oleic acid, which has its double bond at the 9th position. This unique structure influences its physicochemical properties, such as melting point and solubility .
The mechanism of action of PAEE remains unclear. While structurally similar to vaccenic acid, research on PAEE's specific effects in biological systems is limited. Future studies might explore its potential roles in:
Studies suggest PAEE might possess anti-inflammatory properties. In vitro (meaning "in glass" or laboratory experiments) studies have shown that PAEE can suppress the production of inflammatory mediators in immune cells []. However, further research is needed to confirm these findings and understand the mechanisms at play.
Some in vitro studies suggest PAEE might have anti-cancer properties. These studies have shown that PAEE can induce cell death in various cancer cell lines [, ]. However, these are preliminary findings, and further research, including in vivo (meaning "in living organisms") studies, is necessary to understand the potential therapeutic effects of PAEE in cancer treatment.
These reactions are significant for modifying the compound for various applications in industries such as cosmetics and pharmaceuticals .
Petroselinic acid and its derivatives exhibit notable biological activities:
The synthesis of petroselaidic acid ethyl ester typically involves:
Petroselaidic acid ethyl ester has several applications across various industries:
Research on interaction studies involving petroselinic acid ethyl ester reveals its compatibility with various compounds:
Several compounds share structural similarities with petroselaidic acid ethyl ester. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Oleic Acid | C18 fatty acid with a double bond at C9 | More common; lower melting point (14 °C) |
Linoleic Acid | C18 fatty acid with two double bonds | Essential fatty acid; important for human health |
Ricinoleic Acid | C18 fatty acid with a hydroxyl group | Used in industrial applications; has unique properties |
Palmitoleic Acid | C16 fatty acid with a double bond at C9 | Found in fish oils; plays roles in metabolism |
Petroselaidic acid ethyl ester is unique due to its specific double bond position at C6, which imparts distinct physicochemical properties and biological activities not observed in these other compounds .
Biofilm formation by Staphylococcus aureus is a critical virulence mechanism that enhances bacterial resistance to host defenses and antibiotics. Petroselaidic acid ethyl ester disrupts biofilm integrity through multiple pathways. In methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), subinhibitory concentrations of petroselinic acid derivatives reduce biofilm biomass by 95% and average thickness by 96% at 20 μg/mL, as demonstrated by confocal laser scanning microscopy (CLSM) and crystal violet assays [4]. These effects occur without inhibiting planktonic growth, indicating a specific antibiofilm mechanism.
The compound interferes with quorum sensing by downregulating the agrA gene, which regulates the accessory gene regulator (agr) system. This suppression reduces the expression of RNAIII, a key effector of biofilm dispersal and toxin production [4]. Structural analyses suggest that the ethyl ester moiety enhances lipid solubility, enabling deeper penetration into the biofilm matrix. Scanning electron microscopy (SEM) reveals that treated biofilms exhibit sparse cellular networks and disrupted extracellular polymeric substance (EPS) architecture [4].
Strain Type | Biofilm Biomass Reduction (%) | EPS Disruption Efficiency (%) | Key Downregulated Genes |
---|---|---|---|
MSSA 6538 | 95 | 90 | agrA, hla, nuc1 |
MRSA MW2 | 87 | 85 | agrA, saeR |
MRSA 33591 | 78 | 72 | RNAIII, nuc2 |
Data derived from transcriptional profiling and COMSTAT analysis [4].
Methicillin-resistant Staphylococcus aureus (MRSA) relies on virulence factors such as staphyloxanthin, hemolysins, and lipases to evade immune responses and colonize host tissues. Petroselaidic acid ethyl ester at 50 μg/mL inhibits staphyloxanthin production by 50%, diminishing bacterial antioxidant defenses and sensitizing MRSA to reactive oxygen species (ROS) [4]. This suppression correlates with reduced transcription of crtM, a gene critical for staphyloxanthin biosynthesis.
Additionally, the compound attenuates hemolytic activity by 90% through downregulation of α-hemolysin (hla) and nuclease (nuc1, nuc2) genes [4]. Lipase activity, which facilitates nutrient acquisition and tissue invasion, is inhibited by 60% at the same concentration. These effects are mediated by the compound’s interaction with the saeR gene, a regulator of virulence factor expression in MRSA.
Virulence Factor | Inhibition (%) | Regulatory Gene Affected | Functional Consequence |
---|---|---|---|
Staphyloxanthin | 50 | crtM | Increased ROS susceptibility |
α-Hemolysin | 90 | hla | Reduced erythrocyte lysis |
Lipase | 60 | lip | Impaired lipid hydrolysis |
Nuclease | 75 | nuc1, nuc2 | Decreased DNA degradation capacity |
Mechanistic insights from qRT-PCR and enzymatic assays [4].